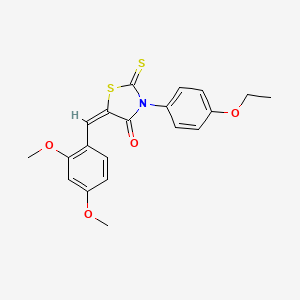

5-(2,4-二甲氧基亚苄基)-3-(4-乙氧基苯基)-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiazolidinones, including our compound of interest, are typically synthesized through condensation reactions involving an appropriate thiol, an amine, and a carbonyl compound. A common approach involves the Knoevenagel condensation, where an aldehyde group on a benzylidene moiety reacts with a thiazolidin-2,4-dione precursor. This reaction often requires a catalyst, such as a mild base or an acid, to facilitate the formation of the desired thiazolidinone derivative.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, is characterized by a five-membered thiazolidinone ring. This core structure is typically non-planar due to the presence of substituents at various positions on the ring, which can introduce steric hindrance and influence the overall geometry of the molecule. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structural details of these compounds.

Chemical Reactions and Properties

Thiazolidinones are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including alkylation, acylation, and nucleophilic addition, due to the reactive sites present in their structure. The thioxo group, in particular, can act as an electrophile, allowing for the introduction of various nucleophiles to modify the compound. These reactions can significantly alter the chemical properties and biological activities of the thiazolidinone derivatives.

Physical Properties Analysis

The physical properties of 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy and ethoxy groups can enhance the solubility of the compound in organic solvents, while the overall molecular geometry can affect the crystal packing and, consequently, the melting point.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are largely defined by their functional groups. The thioxo and enone moieties present in the structure of 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one contribute to its reactivity. These functional groups can participate in hydrogen bonding, which can influence the compound's stability and reactivity in chemical reactions.

Delgado, P., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers, chains of rings and sheets. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o477-82. Link to source.

Delgado, P., Quiroga, J., de la Torre, J. M., Cobo, J., N. Low, J., & Glidewell, C. (2006). Three substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers that can be effectively isolated or linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 7), o382-5. Link to source.

Yahiaoui, S., Moliterni, A., Corriero, N., Cuocci, C., Toubal, K., Chouaih, A., Djafri, A., & Hamzaoui, F. (2019). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. Journal of Molecular Structure. Link to source.

科学研究应用

合成和结构表征

噻唑烷酮衍生物的合成,包括那些具有二甲氧基亚苄基和乙氧基苯基基团的衍生物,涉及策略性的有机反应,以获得具有潜在生物活性的化合物。研究详细介绍了这些化合物的合成和表征,重点是通过核磁共振、红外和质谱数据等光谱方法研究它们的结构性质,以及元素分析。这些化合物通常通过涉及噻吩-2-羧酸酯或类似前体的反应合成,然后进行结构阐明以确认它们的构型和作为药效团的潜力 (Spoorthy 等,2021)。

抗菌和抗结核活性

噻唑烷酮衍生物的抗菌和抗结核特性一直是研究的重要领域。这些化合物对各种细菌和真菌菌株表现出相当大的活性,包括耐药类型。例如,衍生物已被合成并测试其抑制革兰氏阳性和革兰氏阴性细菌生长的有效性,显示出作为潜在抗菌剂的良好结果。它们对结核分枝杆菌的活性使它们成为抗结核治疗的潜在候选者,这表明用新的作用机制治疗结核病的途径 (Samadhiya 等,2014)。

属性

IUPAC Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-4-25-15-9-6-14(7-10-15)21-19(22)18(27-20(21)26)11-13-5-8-16(23-2)12-17(13)24-3/h5-12H,4H2,1-3H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVCBVQXSZBNBK-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)

![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)